Cas no 2138000-08-3 ((9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)
(9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- EN300-1129052
- 2138000-08-3
- (9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
-
- Inchi: 1S/C25H24N2O3/c1-16-12-18(26)13-17-14-27(10-11-29-24(16)17)25(28)30-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,12-13,23H,10-11,14-15,26H2,1H3
- InChI Key: QZXXTUDANJWOFB-UHFFFAOYSA-N
- SMILES: O(C(N1CCOC2C(C)=CC(=CC=2C1)N)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 400.17869263g/mol
- Monoisotopic Mass: 400.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 591
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 64.8Ų
(9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1129052-0.05g |
(9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138000-08-3 | 95% | 0.05g |
$1272.0 | 2023-10-26 | |
| Enamine | EN300-1129052-0.1g |
(9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138000-08-3 | 95% | 0.1g |
$1332.0 | 2023-10-26 | |
| Enamine | EN300-1129052-0.25g |
(9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138000-08-3 | 95% | 0.25g |
$1393.0 | 2023-10-26 | |
| Enamine | EN300-1129052-0.5g |
(9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138000-08-3 | 95% | 0.5g |
$1453.0 | 2023-10-26 | |
| Enamine | EN300-1129052-1.0g |
(9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138000-08-3 | 1g |
$1515.0 | 2023-06-09 | ||
| Enamine | EN300-1129052-2.5g |
(9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138000-08-3 | 95% | 2.5g |
$2969.0 | 2023-10-26 | |
| Enamine | EN300-1129052-5.0g |
(9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138000-08-3 | 5g |
$4391.0 | 2023-06-09 | ||
| Enamine | EN300-1129052-10.0g |
(9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138000-08-3 | 10g |
$6512.0 | 2023-06-09 | ||
| Enamine | EN300-1129052-1g |
(9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138000-08-3 | 95% | 1g |
$1515.0 | 2023-10-26 | |
| Enamine | EN300-1129052-5g |
(9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
2138000-08-3 | 95% | 5g |
$4391.0 | 2023-10-26 |
(9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate Related Literature
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on (9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
Recent Advances in the Study of (9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS: 2138000-08-3)
The compound (9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS: 2138000-08-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel benzoxazepine derivatives, which are known for their diverse pharmacological properties. The presence of the fluorenylmethyl (Fmoc) protecting group in the molecule facilitates its use in solid-phase peptide synthesis (SPPS), making it a valuable tool for drug discovery and development. Researchers have successfully employed this compound in the synthesis of peptide-based therapeutics targeting various diseases, including cancer and neurodegenerative disorders.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as a scaffold for designing selective kinase inhibitors. The study revealed that modifications to the benzoxazepine core structure could enhance binding affinity and selectivity for specific kinase targets, opening new avenues for the development of targeted cancer therapies. The compound's unique structural features, including the 7-amino and 9-methyl substituents, were found to play a critical role in its interactions with kinase active sites.
Another significant development involves the compound's application in proteolysis-targeting chimeras (PROTACs). A recent Nature Chemical Biology paper reported the use of (9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate as a linker molecule in PROTAC design, enabling the targeted degradation of disease-relevant proteins. This approach has shown promise in overcoming drug resistance in various cancer models, highlighting the compound's versatility in modern drug discovery strategies.
Pharmacokinetic studies of this compound have also yielded important insights. Research published in Drug Metabolism and Disposition characterized its metabolic stability and clearance mechanisms, providing valuable data for future drug development efforts. The compound demonstrated favorable metabolic properties in preclinical models, with moderate plasma protein binding and good tissue penetration, suggesting its potential as a lead compound for further optimization.
Looking ahead, several research groups are exploring the compound's potential in central nervous system (CNS) drug development. Preliminary data suggest that structural analogs of this benzoxazepine derivative may cross the blood-brain barrier effectively, making them attractive candidates for treating neurological disorders. Ongoing studies are investigating its potential as a modulator of neurotransmitter receptors and ion channels.
In conclusion, (9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS: 2138000-08-3) represents a versatile and pharmacologically interesting compound with multiple applications in drug discovery. Its role as a synthetic intermediate, kinase inhibitor scaffold, and PROTAC linker positions it as a valuable tool in modern medicinal chemistry. Further research is warranted to fully explore its therapeutic potential and optimize its pharmacological properties for clinical applications.
2138000-08-3 ((9H-fluoren-9-yl)methyl 7-amino-9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)